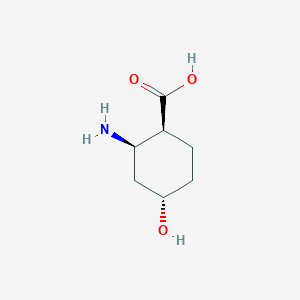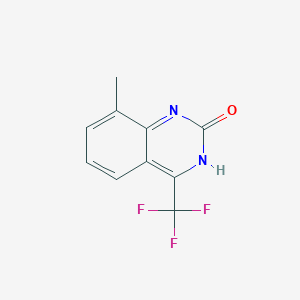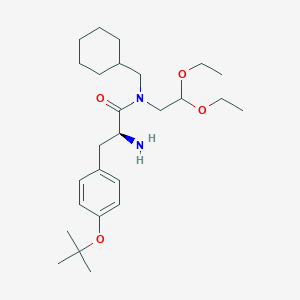
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide is a complex organic compound that features a variety of functional groups, including an amino group, a phenyl ring with a tert-butoxy substituent, and a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Amino Acid Backbone: The synthesis begins with the preparation of the amino acid backbone, which can be achieved through standard amino acid synthesis techniques.
Introduction of the Phenyl Ring: The phenyl ring with the tert-butoxy substituent can be introduced via a Friedel-Crafts alkylation reaction.
Amidation Reaction: The final step involves the formation of the amide bond through an amidation reaction, where the amino group is reacted with the appropriate carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the amide to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-Amino-3-(4-methoxyphenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide
- (S)-2-Amino-3-(4-ethoxyphenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide
Uniqueness
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide is unique due to the presence of the tert-butoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties, such as increased lipophilicity or steric hindrance, which can affect its interactions with other molecules.
Propiedades
Fórmula molecular |
C26H44N2O4 |
|---|---|
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanamide |
InChI |
InChI=1S/C26H44N2O4/c1-6-30-24(31-7-2)19-28(18-21-11-9-8-10-12-21)25(29)23(27)17-20-13-15-22(16-14-20)32-26(3,4)5/h13-16,21,23-24H,6-12,17-19,27H2,1-5H3/t23-/m0/s1 |
Clave InChI |
LGCQGNDUFZVHJP-QHCPKHFHSA-N |
SMILES isomérico |
CCOC(CN(CC1CCCCC1)C(=O)[C@H](CC2=CC=C(C=C2)OC(C)(C)C)N)OCC |
SMILES canónico |
CCOC(CN(CC1CCCCC1)C(=O)C(CC2=CC=C(C=C2)OC(C)(C)C)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



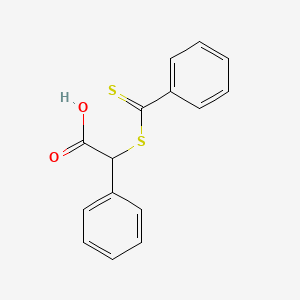
![azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148317.png)
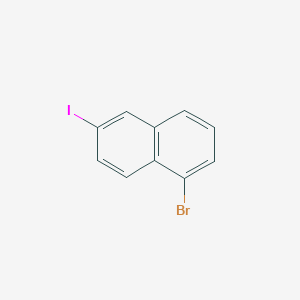
![2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13148319.png)
![4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13148323.png)
![N-[(3-Aminocyclopentyl)methyl]acetamide](/img/structure/B13148325.png)
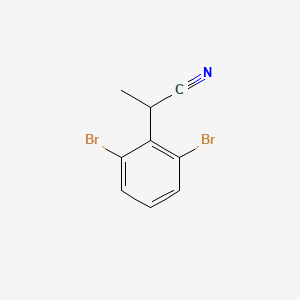
![2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B13148330.png)


![1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13148358.png)
